molecular formula C8H9BrF2N2O2 B2750877 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1946822-66-7

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2750877
CAS No.: 1946822-66-7
M. Wt: 283.073
InChI Key: XVBPGUBTGPYXRZ-UHFFFAOYSA-N
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Description

2-[4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a high-purity chemical compound with the CAS Number 1946822-24-7 and a molecular weight of 297.10 . It is a member of the heteroaryl butanoic acid derivative class, which has been identified in patent literature as inhibitors of the enzyme Leukotriene A4 Hydrolase (LTA4H) . As a potential LTA4H inhibitor, this compound is a valuable candidate for researchers investigating novel therapeutic agents for the treatment of inflammatory diseases and disorders . The molecule features a pyrazole core substituted with a bromo group and a difluoromethyl group, which are key structural motifs that can influence its physicochemical properties and binding affinity. The compound is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-2-5(8(14)15)13-6(7(10)11)4(9)3-12-13/h3,5,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPGUBTGPYXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of 4-bromo-5-(difluoromethyl)pyrazole with butanoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid, as anticancer agents. Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer. For instance, a study demonstrated that certain pyrazole derivatives could enhance the efficacy of doxorubicin, a common chemotherapeutic agent, particularly in Claudin-low breast cancer subtypes. The combination therapy showed a significant synergistic effect, leading to increased cell death and apoptosis in treated cells .

Anti-inflammatory and Antimicrobial Properties

The compound has also been investigated for its anti-inflammatory and antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various pathogens and inflammatory conditions. In vitro assays have shown that some derivatives possess notable antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings to combat crop diseases .

Fungicides

The antifungal properties of pyrazole derivatives make them suitable candidates for developing new fungicides. Research has shown that specific pyrazole compounds exhibit strong inhibitory effects on fungal growth, making them valuable in protecting crops from fungal infections. For example, studies have reported effective inhibition of mycelium growth in several pathogenic fungi, indicating their potential use as agricultural fungicides .

Development of New Materials

In material science, the unique chemical structure of this compound allows for its incorporation into polymers and other materials to enhance their properties. The introduction of fluorinated groups can improve the thermal stability and chemical resistance of materials, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Umesha et al. (2009)Antimicrobial ActivityDemonstrated significant antimicrobial effects of pyrazole derivatives against multiple bacterial strains.
Saueressig et al. (2018)Cancer TreatmentShowed synergistic effects when combining pyrazoles with doxorubicin in breast cancer cell lines.
Sun & Zhou (2015)Antifungal ActivityIdentified several pyrazole carboxamide derivatives with potent antifungal activity against specific phytopathogens.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Data

The following table compares key structural analogs from the evidence, focusing on substituents, molecular weight, and CAS numbers:

Compound Name Substituents (Pyrazole Position) Molecular Formula Molecular Weight CAS Number Purity Source
2-[4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid (Target Compound) 4-Br, 5-CF2H C8H9BrF2N2O2 295.08* Not listed
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-CH3, 3-CF3 C9H11F3N2O2 236.19 1795503-08-0 95%
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-CF3 C8H9F3N2O2 222.17 1339703-80-8 95%
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 3-CF2H C9H7F2N3O2 271.28 1855900-03-6 95%
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid Triazole: 5-Br C7H7BrN3O2 245.06 1790365-86-4 95%

*Calculated based on molecular formula.

Key Differences and Implications

Bromo substituents may enhance electrophilic reactivity compared to fluorine-containing groups . The difluoromethyl (CF2H) group at position 5 provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl (CF3) group in CAS 1339703-80-6. This difference could influence acidity and solubility .

Heterocycle Variations :

  • Replacing pyrazole with 1,2,4-triazole (CAS 1790365-86-4) alters hydrogen-bonding capacity and aromaticity, which may reduce stability in acidic environments compared to pyrazole derivatives .

Purity and Classification

All listed analogs in the evidence exhibit 95% purity, suggesting standardized synthesis protocols. The target compound’s absence from regulatory classifications (e.g., E2, F1 in ) implies it may belong to a novel category requiring further characterization .

Biological Activity

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C9H11BrF2N4O
  • Molecular Weight : 293.11 g/mol
  • CAS Number : Not specified in the search results.

Research indicates that compounds with similar pyrazole structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism typically involves the induction of apoptosis or cell cycle arrest in various cancer cell lines.
  • Antimicrobial Properties : Pyrazole derivatives have shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.
  • Neurological Effects : Some studies highlight the role of pyrazole compounds in modulating neurotransmitter levels, which could have implications for treating neurological disorders.

Anticancer Activity

A study evaluated the effects of various pyrazole derivatives on L1210 mouse leukemia cells, revealing that compounds similar to this compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. The growth inhibition was reversible by thymidine addition, indicating a mechanism involving intracellular release of active metabolites .

Antimicrobial Activity

In another study, derivatives were tested against various bacterial strains. The results demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antioxidant and Antimicrobial ActivityIdentified effective inhibition of microbial growth; potential for therapeutic applications .
D'Alessio et al. (2021)Cytotoxicity and Immunosuppressive ActivityEvaluated various derivatives showing selective cytotoxicity against cancer cells; mechanisms involved multiple cellular targets .
Reynolds et al. (2021)Antimalarial ActivityCompared with other compounds; demonstrated significant activity against malaria parasites .

Q & A

Basic: What synthetic methodologies are established for preparing 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid?

Answer:
The compound is synthesized via cyclization or substitution reactions. A common approach involves reacting pyrazole intermediates with halogenated or difluoromethyl reagents. For example:

  • Cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated for structurally similar pyrazole derivatives .
  • Acetylation of brominated pyrazole precursors (e.g., 4-bromo-3,5-dimethylpyrazole) with acetyl chloride or analogous agents under controlled conditions .
    Key purification steps include recrystallization or chromatography, followed by characterization via IR (to confirm carboxylic acid and pyrazole moieties) and NMR (to verify substitution patterns) .

Advanced: How can reaction conditions be optimized to improve yields and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates for cyclization .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate difluoromethyl group incorporation .
  • Temperature control : Microwave-assisted synthesis reduces side reactions and improves regioselectivity in pyrazole ring formation .
  • Protecting groups : Temporarily protecting the carboxylic acid group during bromination steps minimizes undesired side reactions . Post-synthesis, deprotection under mild acidic conditions restores the functional group .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • IR spectroscopy : Identifies characteristic stretches for the carboxylic acid (~2500–3300 cm⁻¹, broad) and pyrazole ring (~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR confirms bromine and difluoromethyl substitution via splitting patterns (e.g., doublets for CF₂H) . ¹³C NMR detects deshielded carbons adjacent to electronegative groups .
  • X-ray crystallography : Resolves steric effects of the bromine and difluoromethyl groups on the pyrazole ring, as shown for analogous brominated pyrazole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Contradictions arise from variations in:

  • Assay conditions : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) to ensure comparability .
  • Substituent effects : The difluoromethyl group’s electron-withdrawing properties may enhance cytotoxicity but reduce antimicrobial potency. Comparative studies with analogs (e.g., trifluoromethyl or methyl derivatives) clarify structure-activity relationships (SAR) .
  • Cell line specificity : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

Advanced: What computational approaches support SAR studies for this compound?

Answer:

  • Molecular docking : Predict binding affinities to target enzymes (e.g., human carbonic anhydrase II) by modeling interactions between the carboxylic acid group and active-site zinc ions .
  • QSAR modeling : Use Hammett constants for substituents (bromo, difluoromethyl) to correlate electronic effects with bioactivity .
  • DFT calculations : Analyze charge distribution to explain regioselectivity in electrophilic substitution reactions .

Basic: What are the standard in vitro assays for evaluating this compound’s biological activity?

Answer:

  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines, with IC₅₀ values calculated using nonlinear regression .
  • Enzyme inhibition : Spectrophotometric assays for targets like carbonic anhydrase, monitoring pH-dependent CO₂ hydration .

Advanced: How can researchers address solubility challenges in biological testing?

Answer:

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enable controlled release in target tissues .

Basic: What safety precautions are recommended during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when synthesizing brominated intermediates to avoid inhalation .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How does the difluoromethyl group influence metabolic stability compared to other halogen substituents?

Answer:

  • The difluoromethyl group (-CF₂H) resists oxidative metabolism better than chloromethyl or trifluoromethyl groups due to stronger C-F bonds .
  • In vitro microsomal stability assays (e.g., liver microsomes + NADPH) show prolonged half-lives for difluoromethyl derivatives vs. bromo analogs .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified target proteins .
  • Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts to confirm intracellular target binding .
  • Knockout models : CRISPR/Cas9 gene editing of suspected targets (e.g., carbonic anhydrase IX) to assess activity loss .

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